N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide
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Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a phenylpiperazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide coreThe final step involves the alkylation of the piperazine nitrogen with an appropriate alkylating agent to introduce the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine nitrogen and the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or piperazine moieties .
Scientific Research Applications
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered cellular functions. The compound may also interact with receptors in the nervous system, modulating neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: Shares a similar quinoline-sulfonamide structure but differs in the piperazine substitution.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of a quinoline ring, with similar piperazine substitution.
5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline: Another quinoline-based compound with a different functional group arrangement.
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is unique due to its specific combination of a quinoline ring, sulfonamide group, and phenylpiperazine moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds .
Properties
CAS No. |
912761-42-3 |
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Molecular Formula |
C21H24N4O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S/c26-28(27,20-10-4-6-18-7-5-11-22-21(18)20)23-12-13-24-14-16-25(17-15-24)19-8-2-1-3-9-19/h1-11,23H,12-17H2 |
InChI Key |
BFMDQBQNBADTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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